molecular formula C20H19NO3S2 B3639876 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3639876
M. Wt: 385.5 g/mol
InChI Key: NZXKAVOIBFIONA-PDGQHHTCSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylethyl group, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar thiazolidinone derivatives are often synthesized using scalable processes involving batch or continuous flow reactors. These methods ensure high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base and a suitable solvent, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex thiazolidinone derivatives, which are of interest for their diverse chemical properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases such as cancer and infectious diseases.

    Industry: Its unique chemical structure makes it a candidate for use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interacting with DNA: The compound could interact with DNA, causing changes in gene expression and cellular function.

    Modulating Signaling Pathways: It may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-methoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-23-16-9-8-15(17(13-16)24-2)12-18-19(22)21(20(25)26-18)11-10-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKAVOIBFIONA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

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